![molecular formula C9H12ClNO2S B7502772 N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide, also known as CCMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMS belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, CCMS is not used as a drug due to its limited efficacy and potential side effects. Instead, CCMS is used as a research tool to investigate various biological processes and pathways.
作用机制
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide is based on its ability to bind to specific target molecules and inhibit their activity. This compound binds to ion channels, enzymes, and other proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Once bound, this compound can alter the conformation and activity of the target molecule, leading to a change in its function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration used. For example, this compound can inhibit the activity of ion channels involved in pain sensation, leading to a decrease in pain perception. This compound can also inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels and potential effects on cognitive function. However, the effects of this compound can be dose-dependent and may vary depending on the experimental conditions.
实验室实验的优点和局限性
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide has several advantages as a research tool, including its potency, specificity, and ease of synthesis. This compound is a potent inhibitor of certain target molecules, allowing for the study of their function and regulation. This compound is also relatively specific, meaning that it can selectively inhibit certain target molecules without affecting others. Finally, this compound is easy to synthesize using standard laboratory equipment, making it accessible to researchers.
However, this compound also has some limitations as a research tool. This compound can have potential off-target effects, meaning that it may inhibit other molecules besides the intended target. This compound can also have limited efficacy at certain concentrations, making it difficult to achieve complete inhibition of the target molecule. Finally, this compound can have potential toxicity and side effects, which may limit its use in certain experimental systems.
未来方向
There are several future directions for the use of N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide in scientific research. One potential area of study is the development of more potent and specific this compound analogs, which could be used to study a wider range of target molecules. Another area of study is the investigation of the physiological effects of this compound in vivo, which could provide insight into its potential therapeutic applications. Finally, the use of this compound in combination with other research tools, such as optogenetics and genetic manipulation, could lead to a more comprehensive understanding of biological processes and pathways.
合成方法
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzyl chloride with sodium methanesulfinate to form 2-chlorobenzyl methanesulfonate. This intermediate is then reacted with N-methylamine to yield this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide has been used in various scientific research applications, including the study of ion channels, neurotransmitters, and enzymes. This compound is a potent inhibitor of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(14(2,12)13)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVDQJHUKADQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)
![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)
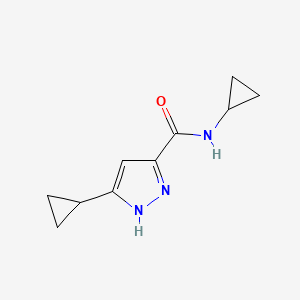
![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)

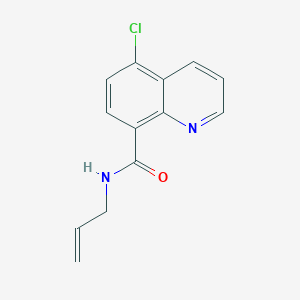
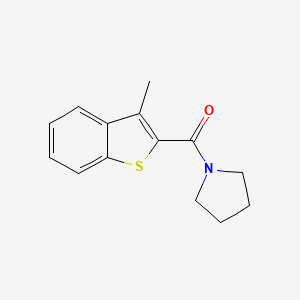
![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)
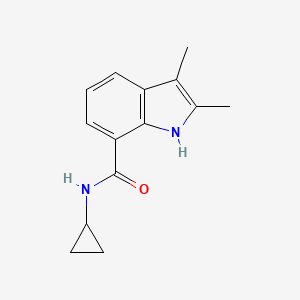
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
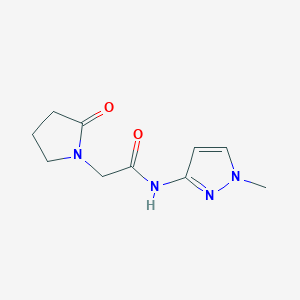
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
